molecular formula C9H7NO4 B15233532 Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate

Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate

Cat. No.: B15233532
M. Wt: 193.16 g/mol
InChI Key: JOXAHXXHIXTWPI-UHFFFAOYSA-N
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Description

Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

The synthesis of methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxylamine hydrochloride with a suitable precursor in refluxing methanol for several hours . This reaction yields the desired isoxazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts like copper (I) or ruthenium (II) for cycloaddition reactions, and bases like potassium carbonate for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 5-hydroxy-1,2-benzoxazole-3-carboxylate

InChI

InChI=1S/C9H7NO4/c1-13-9(12)8-6-4-5(11)2-3-7(6)14-10-8/h2-4,11H,1H3

InChI Key

JOXAHXXHIXTWPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2=C1C=C(C=C2)O

Origin of Product

United States

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